molecular formula C25H24ClN3O4S2 B393305 N-(3-CHLOROPHENYL)-4-METHYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE

N-(3-CHLOROPHENYL)-4-METHYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B393305
M. Wt: 530.1g/mol
InChI Key: XEIWGAARVRBRSI-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLOROPHENYL)-4-METHYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a chlorophenyl group, a thietanyloxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-4-METHYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. The initial step often includes the formation of the hydrazone derivative by reacting 4-(3-thietanyloxy)benzaldehyde with hydrazine hydrate under reflux conditions. This intermediate is then reacted with 3-chlorophenyl-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-4-METHYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-CHLOROPHENYL)-4-METHYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-4-METHYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
  • N-(4-chlorophenyl)-2-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinoacetyl]amino}benzamide

Uniqueness

N-(3-CHLOROPHENYL)-4-METHYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of the thietanyloxy group and the benzenesulfonamide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H24ClN3O4S2

Molecular Weight

530.1g/mol

IUPAC Name

2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H24ClN3O4S2/c1-18-5-11-24(12-6-18)35(31,32)29(21-4-2-3-20(26)13-21)15-25(30)28-27-14-19-7-9-22(10-8-19)33-23-16-34-17-23/h2-14,23H,15-17H2,1H3,(H,28,30)/b27-14+

InChI Key

XEIWGAARVRBRSI-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3)C4=CC(=CC=C4)Cl

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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